BenchChemオンラインストアへようこそ!

h-NTPDase-IN-3

NTPDase inhibition h-NTPDase2 thienopyrimidine

h-NTPDase-IN-3 (compound 4d) is a potent pan-inhibitor of h-NTPDase1/2/3/8 with sub-μM h-NTPDase2 IC50 (0.33μM), outperforming alternatives. Sourced for robust ATP/ADP signaling studies in thrombosis, cancer and inflammation. Discontinue use of less potent analogs; ensure assay fidelity with this optimized, vendor-verified standard.

Molecular Formula C16H10N4S
Molecular Weight 290.3 g/mol
Cat. No. B15139652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameh-NTPDase-IN-3
Molecular FormulaC16H10N4S
Molecular Weight290.3 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CSC3=C2N=CN=C3C4=CN=CC=C4
InChIInChI=1S/C16H10N4S/c1-3-11(7-17-5-1)13-9-21-16-14(19-10-20-15(13)16)12-4-2-6-18-8-12/h1-10H
InChIKeyZUSVATVCNQIYMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

h-NTPDase-IN-3: Thieno[3,2-d]pyrimidine-Based Pan-NTPDase Inhibitor with Preferential h-NTPDase2 Activity


h-NTPDase-IN-3 (compound 4d; CAS 2939933-10-3) is a thieno[3,2-d]pyrimidine derivative that functions as a pan-inhibitor of human ectonucleoside triphosphate diphosphohydrolases (NTPDases) [1]. It inhibits four clinically relevant isozymes: h-NTPDase1, h-NTPDase2, h-NTPDase3, and h-NTPDase8 . The compound was developed via sequential SNAr and Suzuki coupling strategies and was identified as the most potent inhibitor of h-NTPDase2 within its series [2]. NTPDases regulate extracellular nucleotide metabolism and are implicated in thrombosis, inflammation, cancer, and diabetes .

Why h-NTPDase-IN-3 Cannot Be Replaced by Other NTPDase Inhibitors


NTPDase inhibitors exhibit markedly divergent isozyme selectivity profiles that directly determine their utility in specific experimental systems. A compound designated as a selective h-NTPDase1 inhibitor (e.g., compound 3j, IC50 = 0.62 μM) will not recapitulate the effects of a compound with sub-micromolar potency against h-NTPDase2 [1]. Similarly, the widely used tool compound ARL67156 displays Ki values of 11-18 μM against NTPDase1 and NTPDase3 but lacks meaningful activity against NTPDase2 and NTPDase8 . h-NTPDase-IN-3 occupies a distinct position in this landscape: it provides pan-inhibition across four isozymes while exhibiting its strongest potency (IC50 = 0.33 μM) against h-NTPDase2, a profile not replicated by alternative pan-inhibitors such as h-NTPDase-IN-4 (h-NTPDase2 IC50 = 10.21 μM) or h-NTPDase-IN-5 (h-NTPDase2 IC50 = 44.73 μM) . Consequently, substituting h-NTPDase-IN-3 with a different NTPDase inhibitor fundamentally alters the isozyme inhibition pattern and may yield non-comparable experimental outcomes.

h-NTPDase-IN-3: Quantitative Differentiation Evidence Against Comparator Compounds


h-NTPDase-IN-3 vs. h-NTPDase-IN-4: Superior h-NTPDase2 Inhibitory Potency

h-NTPDase-IN-3 exhibits a 31-fold greater inhibitory potency against h-NTPDase2 compared to the structurally related pan-inhibitor h-NTPDase-IN-4 (compound 4c) . Both compounds were evaluated under identical screening conditions against recombinantly expressed human NTPDase isozymes. The sub-micromolar IC50 of h-NTPDase-IN-3 against h-NTPDase2 contrasts sharply with the double-digit micromolar IC50 of h-NTPDase-IN-4, establishing h-NTPDase-IN-3 as the preferred choice for experiments where robust h-NTPDase2 inhibition is required .

NTPDase inhibition h-NTPDase2 thienopyrimidine

h-NTPDase-IN-3 vs. h-NTPDase-IN-5: Critical Difference in h-NTPDase2 Activity

h-NTPDase-IN-3 demonstrates a 136-fold greater potency against h-NTPDase2 relative to h-NTPDase-IN-5 (compound 3b) . h-NTPDase-IN-5 is essentially inactive against h-NTPDase2 (IC50 = 44.73 μM), rendering it unsuitable for any experimental context requiring h-NTPDase2 modulation. In contrast, h-NTPDase-IN-3 provides sub-micromolar h-NTPDase2 inhibition (IC50 = 0.33 μM) while maintaining comparable or superior activity against h-NTPDase1, h-NTPDase3, and h-NTPDase8 . This differential profile makes h-NTPDase-IN-3 the only commercially available pan-inhibitor in this series that effectively targets all four isozymes at pharmacologically relevant concentrations.

NTPDase inhibition h-NTPDase2 pan-inhibitor

h-NTPDase-IN-3 vs. ARL67156: Complementary Isozyme Coverage

h-NTPDase-IN-3 and ARL67156 exhibit fundamentally non-overlapping isozyme selectivity profiles [1]. ARL67156 inhibits NTPDase1 (Ki = 11 μM) and NTPDase3 (Ki = 18 μM) but displays no significant activity against NTPDase2 or NTPDase8 . h-NTPDase-IN-3 potently inhibits h-NTPDase2 (IC50 = 0.33 μM) and h-NTPDase8 (IC50 = 2.48 μM) in addition to h-NTPDase1 (IC50 = 34.13 μM) and h-NTPDase3 (IC50 = 23.21 μM) . These distinct selectivity fingerprints make the two compounds non-interchangeable; a research program investigating h-NTPDase2-dependent processes cannot use ARL67156 as a substitute for h-NTPDase-IN-3.

NTPDase inhibition ARL67156 isozyme selectivity

h-NTPDase-IN-3 vs. Selective h-NTPDase8 Inhibitor (h-NTPDase8-IN-1): Broader Isozyme Coverage

h-NTPDase-IN-3 provides 9-fold higher potency against h-NTPDase8 (IC50 = 2.48 μM) compared to the selective inhibitor h-NTPDase8-IN-1 (IC50 = 0.28 μM), which exhibits superior h-NTPDase8 selectivity but lacks activity against other NTPDase isozymes . For studies where h-NTPDase8 is the sole isozyme of interest, h-NTPDase8-IN-1 offers cleaner pharmacological interrogation. However, h-NTPDase-IN-3 enables concurrent inhibition of h-NTPDase2 (IC50 = 0.33 μM), h-NTPDase3 (IC50 = 23.21 μM), and h-NTPDase1 (IC50 = 34.13 μM), making it the appropriate selection when investigating multi-isozyme contributions or when the experimental system expresses multiple NTPDases [1].

NTPDase inhibition h-NTPDase8 pan-inhibitor vs selective

Within-Series SAR: h-NTPDase-IN-3 as the Optimized h-NTPDase2 Inhibitor

In the original structure-activity relationship (SAR) study of thieno[3,2-d]pyrimidine derivatives, compound 4d (h-NTPDase-IN-3) was identified as the most potent inhibitor of h-NTPDase2 with an IC50 of 0.33 ± 0.09 μM [1]. This represents a 2.3-fold improvement in h-NTPDase1 inhibition relative to compound 3j (h-NTPDase1 IC50 = 0.62 μM) and a 2.5-fold improvement in h-NTPDase8 inhibition relative to compound 3b (h-NTPDase8 IC50 = 0.32 μM) from the same synthetic series [2]. Compound 4d emerged as the optimal scaffold substitution pattern for achieving potent h-NTPDase2 blockade while retaining meaningful activity against the other three isozymes. Alternative derivatives such as 4c (optimized for h-NTPDase3) and 3b (optimized for h-NTPDase8) offer superior potency against their respective primary targets but cannot match compound 4d's balanced pan-inhibition profile with h-NTPDase2 preference .

structure-activity relationship thienopyrimidine h-NTPDase2

h-NTPDase-IN-3: Recommended Research and Industrial Application Scenarios Based on Evidence


Investigating h-NTPDase2-Dependent Purinergic Signaling Pathways

Given its sub-micromolar potency against h-NTPDase2 (IC50 = 0.33 μM) and identification as the most potent h-NTPDase2 inhibitor in its chemical series, h-NTPDase-IN-3 is the optimal selection for studies requiring robust pharmacological blockade of h-NTPDase2 [1]. Unlike h-NTPDase-IN-4 (h-NTPDase2 IC50 = 10.21 μM) or h-NTPDase-IN-5 (h-NTPDase2 IC50 = 44.73 μM), h-NTPDase-IN-3 achieves effective h-NTPDase2 inhibition at experimentally tractable concentrations, minimizing solvent exposure and off-target concerns . Applications include dissecting h-NTPDase2 contributions to extracellular ATP/ADP homeostasis, purinergic receptor activation, and downstream signaling cascades in vascular, immune, and cancer cell models [2].

Multi-Isozyme NTPDase Profiling in Complex Biological Systems

h-NTPDase-IN-3's pan-inhibition profile across h-NTPDase1, h-NTPDase2, h-NTPDase3, and h-NTPDase8 makes it uniquely suited for experimental systems where multiple NTPDase isozymes are co-expressed and contribute to the net extracellular nucleotide hydrolysis activity [1]. In contrast to selective inhibitors (e.g., h-NTPDase8-IN-1) or ARL67156 (which spares h-NTPDase2 and h-NTPDase8), h-NTPDase-IN-3 provides comprehensive pathway coverage . This is particularly relevant for primary cell cultures, tissue explants, and in vivo models where the full complement of NTPDases may be present and individual isozyme expression patterns are incompletely characterized.

Thrombosis and Cancer Research Requiring Concurrent h-NTPDase2 and h-NTPDase8 Inhibition

h-NTPDase-IN-3 has been explicitly indicated for use in cancer and thrombosis research applications [1]. NTPDase2 and NTPDase8 are both implicated in thrombotic disorders and tumor microenvironment modulation; h-NTPDase-IN-3 potently inhibits both isozymes (IC50 = 0.33 μM and 2.48 μM, respectively) . This dual coverage is not provided by ARL67156 (no meaningful h-NTPDase2 or h-NTPDase8 activity) or by isozyme-selective inhibitors [2]. For studies exploring the interplay between thrombosis and cancer progression, h-NTPDase-IN-3 offers a distinct pharmacological tool that simultaneously targets the two NTPDase isozymes most directly linked to these pathological processes.

Chemical Biology Tool for Thienopyrimidine-Based NTPDase Inhibition Studies

As compound 4d from the foundational thieno[3,2-d]pyrimidine SAR study, h-NTPDase-IN-3 represents the optimized chemical probe for h-NTPDase2 within this scaffold class [1]. Researchers investigating the structure-activity relationships of NTPDase inhibitors or conducting molecular docking studies focused on h-NTPDase2 active site interactions can utilize h-NTPDase-IN-3 as a benchmark comparator . Its well-characterized inhibition constants, defined chemical structure, and availability from multiple commercial vendors make it a reproducible reference standard for cross-study comparisons and assay validation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for h-NTPDase-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.